2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3'-ind oline]-8-one
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Overview
Description
2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound contains an indoline moiety, a triazine ring, and a dichlorophenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one typically involves multiple steps. One common method involves the reaction of 3,5-dichloroaniline with cyanuric chloride to form an intermediate, which is then reacted with 7-methylindoline under controlled conditions to yield the final product. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the temperature maintained between 70-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Oxidation and Reduction: The indoline moiety can undergo oxidation to form corresponding oxindoles, while reduction reactions can modify the triazine ring.
Condensation Reactions: The amino groups in the compound can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield oxindoles, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Triazine Derivatives: Compounds like melamine and cyanuric acid, which contain the triazine ring, are also similar in structure.
Uniqueness
What sets 2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one apart is its unique spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14Cl2N6O |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-amino-6-(3,5-dichloroanilino)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one |
InChI |
InChI=1S/C17H14Cl2N6O/c1-25-13-5-3-2-4-12(13)17(14(25)26)23-15(20)22-16(24-17)21-11-7-9(18)6-10(19)8-11/h2-8H,1H3,(H4,20,21,22,23,24) |
InChI Key |
LBYBUHLRQNNVFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC(=CC(=C4)Cl)Cl)N |
Origin of Product |
United States |
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